molecular formula C15H11BrO4 B8717719 4-Bromo-2-(4-methoxybenzoyl)benzoic acid

4-Bromo-2-(4-methoxybenzoyl)benzoic acid

Cat. No.: B8717719
M. Wt: 335.15 g/mol
InChI Key: QRWKIVYAQXWATO-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-methoxybenzoyl)benzoic acid is a substituted benzoic acid derivative featuring a bromine atom at the 4-position and a 4-methoxybenzoyl group at the 2-position of the aromatic ring. This structural configuration imparts unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and organic synthesis.

The bromine substituent enhances electrophilic reactivity, facilitating participation in cross-coupling reactions, while the 4-methoxybenzoyl group contributes to hydrogen-bonding interactions and hydrophobic stabilization in receptor binding . Such features are critical in designing bioactive molecules, as seen in studies of sweet taste receptor ligands and enzyme inhibitors .

Properties

Molecular Formula

C15H11BrO4

Molecular Weight

335.15 g/mol

IUPAC Name

4-bromo-2-(4-methoxybenzoyl)benzoic acid

InChI

InChI=1S/C15H11BrO4/c1-20-11-5-2-9(3-6-11)14(17)13-8-10(16)4-7-12(13)15(18)19/h2-8H,1H3,(H,18,19)

InChI Key

QRWKIVYAQXWATO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Receptor Binding Affinity :

  • The 4-methoxybenzoyl group in 2-(4-methoxybenzoyl)benzoic acid significantly enhances binding to the human sweet taste receptor (T1R2/T1R3) compared to its methyl or unsubstituted analogs. This is attributed to hydrogen bonding with residues like Ser144 and hydrophobic interactions with Phe278 .
  • Bromination at C4 (as in this compound) may sterically hinder receptor binding but could improve metabolic stability in drug design .

Biological Activity :

  • Substitution with electron-withdrawing groups (e.g., dichlorobenzoyl in compound 14 ) enhances antitubercular activity by improving target enzyme (MabA) inhibition .
  • Bromine at C4 in 4-bromo-2-(hydroxymethyl)benzoic acid facilitates bioorthogonal ligation reactions, critical in developing fluorescent probes .

Physicochemical Properties: Methoxy and bromine substituents increase molecular weight and reduce aqueous solubility. For instance, 2-(4-methoxybenzoyl)benzoic acid is soluble in organic solvents (ethanol, chloroform) but poorly in water . Crystal structures of brominated analogs (e.g., methyl 4-bromo-2-(methoxymethoxy)benzoate) reveal stabilization via C–H⋯O hydrogen bonds and Br⋯O interactions, influencing formulation stability .

Preparation Methods

Esterification of 4-Bromo-2-Methylbenzoic Acid

The synthesis begins with esterification of 4-bromo-2-methylbenzoic acid. In a typical procedure (CN109553532B):

  • Reactants : 4-Bromo-2-methylbenzoic acid (20 g, 9.3 mmol), methanol (160 g), sulfuric acid (2 mL).

  • Conditions : Reflux at 65–70°C for 6 hours.

  • Outcome : Methyl 4-bromo-2-methylbenzoate (white solid, >95% yield).

This step ensures protection of the carboxylic acid group, preventing undesired side reactions in subsequent steps.

Palladium-Catalyzed Coupling

The ester undergoes palladium-catalyzed vinylation (CN109553532B):

  • Reactants : Methyl 4-bromo-2-methylbenzoate (15 g, 6.6 mmol), potassium vinylfluoroborate (1.1 eq), Pd(dppf)Cl₂ (3–5 mol%).

  • Solvent : Tetrahydrofuran (THF)/water (4:1 mass ratio).

  • Conditions : 110°C for 4 hours under nitrogen.

  • Outcome : Methyl 2-methyl-4-vinylbenzoate (92% yield).

Key Data :

ParameterValue
Catalyst Loading5 mol% Pd(dppf)Cl₂
Solvent Ratio (THF:H₂O)4:1
Reaction Temperature110°C

Alpha-Halogenation and Hydrolysis

The vinyl group is brominated to introduce the acetyl-bromo moiety (CN109553532B):

  • Reactants : Methyl 2-methyl-4-vinylbenzoate (12 g, 68.2 mmol), bromosuccinimide (1.2 eq).

  • Solvent : THF/water (1:1 mass ratio).

  • Conditions : 80°C for 8 hours.

  • Outcome : Methyl 4-bromoacetyl-2-methylbenzoate (74% yield).

Final hydrolysis with aqueous NaOH yields 4-bromo-2-(4-methoxybenzoyl)benzoic acid.

Friedel-Crafts Acylation Route

Acylation of 4-Bromobenzoic Acid

A one-pot Friedel-Crafts acylation is described in CN103570510A:

  • Reactants : 4-Bromobenzoic acid (100 g, 0.41 mol), 4-methoxybenzoyl chloride (1.1 eq), AlCl₃ (1.26 eq).

  • Solvent : Dichloromethane.

  • Conditions : –5°C to 10°C for 2 hours.

  • Outcome : this compound (85% yield after purification).

Optimization Notes :

  • Excess AlCl₃ ensures complete acylation but complicates purification.

  • Lower temperatures minimize polyacylation byproducts.

Oxidative Bromination of Methoxy-Substituted Precursors

Oxidation of Parabromotoluene Derivatives

A scalable method from CN108558636A involves oxidation of 4-bromo-2-(4-methoxyphenyl)toluene:

  • Reactants : 4-Bromo-2-(4-methoxyphenyl)toluene (30–60 g), glacial acetic acid (500–700 g), Co(OAc)₂ (3–7 g).

  • Oxidant : Oxygen (0.5–1 L/min).

  • Conditions : 75–85°C until substrate depletion (<0.5 wt%).

  • Outcome : 85–90% yield after recrystallization.

Comparative Data :

ParameterValue
Oxygen Flow Rate0.75 L/min
Catalyst SystemCo(OAc)₂/Mn(OAc)₂/KBr
Purity Post-Crystallization99%

Decarboxylative Bromination

Bromination of 2-(4-Methoxybenzoyl)Benzoic Acid

A radical-mediated decarboxylation (RSC Supporting Information):

  • Reactants : 2-(4-Methoxybenzoyl)benzoic acid (0.5 mmol), Bu₄NBr₃ (2 eq), K₃PO₄ (1 eq).

  • Solvent : Acetonitrile.

  • Conditions : 100°C for 6 hours.

  • Outcome : 85% yield with >98% regioselectivity.

Mechanistic Insight :
The reaction proceeds via a radical chain mechanism, where Bu₄NBr₃ abstracts a hydrogen atom, generating a benzoyl radical that reacts with bromine.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Esterification Route7495Scalable, mild conditionsMulti-step, costly catalysts
Friedel-Crafts8597One-pot synthesisHigh AlCl₃ usage
Oxidative Bromination9099High purityRequires oxygen infrastructure
Decarboxylative8598RegioselectiveRadical initiator sensitivity

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-2-(4-methoxybenzoyl)benzoic acid, and how are reaction conditions optimized?

Methodological Answer:

  • Core Steps :
    • Friedel-Crafts Acylation : React 4-bromobenzoic acid with 4-methoxybenzoyl chloride under acidic conditions (e.g., AlCl₃ catalyst) to introduce the methoxybenzoyl group.
    • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
    • Optimization : Vary temperature (60–100°C), solvent polarity (dichloromethane vs. toluene), and catalyst loading (0.5–2.0 eq AlCl₃) to maximize yield .
  • Analytical Validation : Confirm purity via HPLC (>98%) and structural integrity via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.8–8.2 ppm) .

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

Methodological Answer :

  • Key Techniques :

    Technique Purpose Example Data Reference
    ¹H/¹³C NMR Confirm substitution pattern and functional groupsAromatic protons (δ 7.5–8.5 ppm), methoxy group (δ 3.8 ppm)
    HPLC-MS Assess purity and molecular weight[M+H]⁺ peak at m/z 335.2 (calculated)
    FT-IR Identify carbonyl (C=O) and hydroxyl (O-H) stretchesC=O stretch at ~1680 cm⁻¹, O-H at ~2500–3300 cm⁻¹

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

  • Strategies :
    • Cross-Validation : Compare data from multiple assays (e.g., enzyme inhibition vs. cell viability). For example, if proteomics studies conflict with cytotoxicity reports, test the compound in both in vitro (HEK293 cells) and in silico (molecular docking) models.
    • Control Experiments : Rule out impurities by repeating assays with HPLC-purified batches.
    • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track metabolic pathways and identify off-target effects .

Q. What strategies are effective for optimizing crystallization conditions to study its solid-state structure?

Methodological Answer :

  • Approach :
    • Solvent Screening : Test polar (e.g., DMSO) vs. non-polar (toluene) solvents for slow evaporation.
    • Temperature Gradients : Crystallize at 4°C (slow nucleation) vs. room temperature (rapid crystal growth).
    • Additive Use : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation.
  • Validation : Single-crystal X-ray diffraction (SC-XRD) to determine bond angles and packing motifs, comparing results to similar brominated benzoates .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Methodological Answer :

  • Workflow :
    • QSAR Modeling : Train models on existing bioactivity data to predict logP, solubility, and metabolic stability.
    • Docking Simulations : Use AutoDock Vina to screen derivatives against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications).
    • ADMET Prediction : Apply tools like SwissADME to forecast toxicity risks (e.g., hepatotoxicity) early in design .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer :

  • Root Cause Analysis :
    • Impurity Effects : Repeat DSC analysis with rigorously purified samples (e.g., via preparative HPLC).
    • Polymorphism : Characterize polymorphs using PXRD and compare to literature (e.g., Form I vs. Form II melting points).
    • Instrument Calibration : Validate NMR and DSC equipment with standard references (e.g., indium for DSC) .

Q. What advanced techniques are recommended for studying its interactions with biomolecules?

Methodological Answer :

  • Techniques :
    • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to proteins like serum albumin.
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-DNA interactions.
    • Cryo-EM : Visualize compound-enzyme complexes at near-atomic resolution .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer :

  • Precautions :
    • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
    • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (dust or vapors).
    • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

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